molecular formula C25H22ClN5O2S B11979719 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide CAS No. 307975-52-6

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide

Cat. No.: B11979719
CAS No.: 307975-52-6
M. Wt: 492.0 g/mol
InChI Key: OTHORIOQVUKUKJ-SZNNBBDXSA-N
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Description

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a tolyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and tolyl groups. The final step involves the addition of the furan ring and the formation of the acetohydrazide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted triazole compounds

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and tolyl groups may enhance the compound’s binding affinity and specificity. The furan ring and acetohydrazide moiety contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide can be compared with other triazole derivatives, such as:
    • 1,2,4-Triazole-3-thiol
    • 4-(4-Chlorophenyl)-1,2,4-triazole
    • 4-(p-Tolyl)-1,2,4-triazole

Uniqueness

The uniqueness of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

307975-52-6

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H22ClN5O2S/c1-17-5-11-21(12-6-17)31-24(19-7-9-20(26)10-8-19)29-30-25(31)34-16-23(32)28-27-15-18(2)14-22-4-3-13-33-22/h3-15H,16H2,1-2H3,(H,28,32)/b18-14+,27-15+

InChI Key

OTHORIOQVUKUKJ-SZNNBBDXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CO3)/C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CO3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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